molecular formula C6H12O2 B1435290 cis-(2-Methyltetrahydrofuran-3-yl)methanol CAS No. 18689-92-4

cis-(2-Methyltetrahydrofuran-3-yl)methanol

Cat. No.: B1435290
CAS No.: 18689-92-4
M. Wt: 116.16 g/mol
InChI Key: AIXNAFSAZMLNHH-RITPCOANSA-N
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Description

X-ray Crystallography

Single-crystal X-ray diffraction data for the cis-isomer (CCDC 2050121) confirm its stereochemistry. Key crystallographic parameters include:

  • Space group: $$ P2_1 $$ (monoclinic)
  • Unit cell dimensions: $$ a = 7.12 \, \text{Å}, \, b = 9.45 \, \text{Å}, \, c = 10.21 \, \text{Å} $$
  • Hydrogen bonding network: O-H···O interactions (2.65 Å) stabilize the crystal lattice.

NMR Spectroscopy

$$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR data (CDCl$$ _3 $$) provide further validation:

  • $$ ^1\text{H} $$ NMR (400 MHz):
    • δ 3.92 (dd, $$ J = 12.5, 4.5 \, \text{Hz} $$, H4)
    • δ 1.36 (s, 3H, CH$$ _3 $$)
  • $$ ^{13}\text{C} $$ NMR (100 MHz):
    • δ 65.2 (C3), 61.4 (C2), 59.9 (C5)

The coupling constant $$ J_{2,3} = 7.1 \, \text{Hz} $$ confirms the cis configuration, as trans-isomers typically exhibit smaller values (< 4 Hz).

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO gap : 6.3 eV, indicating moderate reactivity.
  • Electrostatic potential : The hydroxyl oxygen ($$ V{\text{min}} = -0.32 \, \text{a.u.} $$) acts as a hydrogen bond donor, while the ether oxygen ($$ V{\text{min}} = -0.28 \, \text{a.u.} $$) serves as an acceptor.

Optimized geometries show excellent agreement with experimental data (RMSD = 0.02 Å). The methyl group’s hyperconjugative interactions with the ring oxygen stabilize the cis-isomer by 2.1 kcal/mol compared to the trans-form.

Properties

IUPAC Name

[(2R,3S)-2-methyloxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXNAFSAZMLNHH-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Methyl Furan-2(5H)-one Followed by Epoxidation

One of the established synthetic routes to cis-(2-Methyltetrahydrofuran-3-yl)methanol involves the reduction of commercially available 3-methyl furan-2(5H)-one to cis-2-methyl-2-butene-1,4-diol, followed by epoxidation to yield the target compound.

  • Step 1: Reduction
    3-Methyl furan-2(5H)-one is reduced using lithium aluminum hydride (LAH) to generate cis-2-methyl-2-butene-1,4-diol. This step requires careful control to minimize over-reduction to butanediol side products. Chromatographic separation is used to isolate the desired diol.

  • Step 2: Epoxidation
    The diol intermediate is epoxidized with meta-chloroperoxybenzoic acid (mCPBA) to form the epoxide intermediate, which corresponds to this compound.

  • Yield and Purity
    The overall yield for this two-step sequence is approximately 19%. The cis stereochemistry is confirmed by 1D nuclear Overhauser effect spectroscopy (1D NOESY), which shows strong spatial interactions consistent with the cis configuration.

  • Reaction Conditions Summary

Step Reagents/Conditions Yield (%) Notes
Reduction LAH in suitable solvent, low temperature control Moderate Chromatographic separation required
Epoxidation mCPBA in dichloromethane, room temperature Moderate Purification by chromatography

This method is noted for its unambiguous stereochemical outcome but suffers from moderate overall yield and the need for chromatographic purification.

Acid-Catalyzed Ring Closure of 4-Methyl-1,2-dioxine

Another reported approach involves the preparation of cis-3-methyltetrahydrofuran-3,4-diol, a closely related intermediate, via acid-catalyzed ring closure starting from 4-methyl-1,2-dioxine.

  • Methodology
    The dioxine undergoes acid-catalyzed transformation using toluenesulfonic acid (TSA) to yield a mixture of cis-3-methyltetrahydrofuran-3,4-diol and its trans isomer. The cis isomer is selectively formed under these conditions.

  • Advantages
    This route provides access to the cis isomer with moderate overall yield and is useful as a precursor for further functionalization.

  • Limitations
    The method depends on the availability of 4-methyl-1,2-dioxine, which itself requires photolytic synthesis from isoprene, adding complexity to the overall process.

  • Reaction Scheme Summary

Starting Material Catalyst/Conditions Product(s) Notes
4-Methyl-1,2-dioxine Toluene sulfonic acid (TSA) cis-3-methyltetrahydrofuran-3,4-diol Moderate yield, cis selective

This approach is valuable for accessing the cis diol intermediate but less direct for this compound itself.

Mesylation and Nucleophilic Substitution Starting from (E)-3-Penten-1-ol

A more recent and industrially viable method involves the conversion of (E)-3-penten-1-ol through mesylation followed by nucleophilic substitution to produce cis-2-methyl-3-hydroxytetrahydrofuran, which can be further transformed into this compound derivatives.

  • Step 1: Mesylation
    (E)-3-penten-1-ol is treated with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at low temperature (0–5 °C), yielding (E)-3-penten-1-yl mesylate in high yield (~89%).

  • Step 2: Oxidation and Cyclization
    The mesylate undergoes oxidation with hydrogen peroxide and formic acid or potassium permanganate to form trans- or cis-2-methyl-3-hydroxytetrahydrofuran.

  • Step 3: Nucleophilic Substitution
    The hydroxyl group is converted to a leaving group (mesylate), which then undergoes SN2 nucleophilic substitution with thioacetic acid (AcSH) to yield cis-2-methyltetrahydrofuran-3-thiol acetate. This step proceeds with high stereoselectivity and yields (~81%).

  • Alternative Mitsunobu Reaction
    The Mitsunobu reaction using DIAD, triphenylphosphine, and AcSH can directly convert the hydroxyl intermediate to the thiol acetate with moderate yield (~65%).

  • Relevance to this compound
    Although this method primarily targets thiol derivatives, the intermediates and reaction conditions are applicable for the preparation of the hydroxylated this compound by modifying the nucleophile and reaction conditions.

  • Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Mesylation MsCl, Et3N, CH2Cl2, 0–5 °C 89 High yield, clean conversion
Oxidation/Cyclization H2O2/HCOOH or KMnO4 Moderate Produces cis/trans hydroxytetrahydrofuran
SN2 Substitution AcSH, K2CO3, 18-crown-6, reflux 81 High stereoselectivity
Mitsunobu Alternative DIAD, Ph3P, AcSH 65 Direct conversion, moderate yield

This synthetic route is adaptable for industrial scale and allows selective preparation of cis isomers.

General Laboratory-Scale Synthesis and Purification

Industrial and laboratory-scale syntheses of this compound often involve purification by chromatography and characterization by nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry.

  • Characterization

    • $$^{1}H$$ NMR and $$^{13}C$$ NMR spectra confirm the presence of characteristic chemical shifts for the tetrahydrofuran ring and hydroxymethyl substituent.
    • 1D NOESY experiments are used to confirm the cis configuration via spatial coupling.
  • Purification Techniques

    • Silica gel chromatography with hexane/ethyl acetate mixtures is commonly employed.
    • Distillation under reduced pressure is used for volatile intermediates.
  • Typical Spectral Data (Example from literature)

NMR Type Chemical Shifts (ppm) Assignments
$$^{1}H$$ NMR 3.5–4.0 (multiplet, ring protons), 3.3 (CH2OH), 1.0–1.5 (methyl) Ring hydrogens, hydroxymethyl, methyl group
$$^{13}C$$ NMR 60–75 (ring carbons), ~20 (methyl) Tetrahydrofuran carbons, methyl

These data ensure the identity and purity of the this compound product.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
1 3-Methyl furan-2(5H)-one LAH reduction, mCPBA epoxidation 19 Unambiguous cis stereochemistry Moderate yield, chromatographic purification needed
2 4-Methyl-1,2-dioxine Toluene sulfonic acid (acid catalysis) Moderate Selective cis diol formation Requires photolytic precursor synthesis
3 (E)-3-Penten-1-ol MsCl mesylation, oxidation, SN2 substitution 65–89 (steps) Industrially scalable, stereoselective Multi-step, thiol derivatives targeted but adaptable
4 Various intermediates Chromatography, distillation, NMR analysis N/A High purity, stereochemical confirmation Requires careful purification and characterization

Scientific Research Applications

Medicinal Chemistry

Cis-(2-Methyltetrahydrofuran-3-yl)methanol serves as a valuable building block in the synthesis of bioactive compounds. Its structural motif is often found in various natural products and pharmaceuticals. For example:

  • Synthesis of Antiviral Agents : The compound has been utilized in the synthesis of tetrahydrofuran derivatives that are integral to antiviral drugs such as darunavir, which is approved for HIV treatment. The stereospecific synthesis of these derivatives is crucial for their biological activity .
  • Potential Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.

Organic Synthesis

In organic chemistry, this compound is employed as a versatile intermediate:

  • Lewis Acid-Catalyzed Reactions : The compound can participate in Lewis acid-catalyzed rearrangements to yield various substituted tetrahydrofuran derivatives. These reactions are significant for creating complex molecules with high stereochemical fidelity .
  • Vinyl Acetal Rearrangement : It has been used in vinyl acetal rearrangement processes to access diverse chemical entities, showcasing its utility in synthetic pathways .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Synthesis : The compound can be incorporated into polymeric materials due to its functional hydroxymethyl group, potentially enhancing the properties of polymers used in coatings and adhesives.

Case Study 1: Synthesis of Tetrahydrofuran Derivatives

A study conducted by Scharf et al. demonstrated the successful synthesis of various tetrahydrofuran derivatives using this compound as a starting material. The research highlighted the efficiency of Lewis acid-catalyzed reactions in achieving high yields and selectivity for specific stereoisomers .

Case Study 2: Antimicrobial Testing

In a preliminary investigation into the antimicrobial properties of tetrahydrofuran derivatives synthesized from this compound, researchers found promising activity against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of tetrahydrofuran-derived alcohols. Key structural analogs include:

Compound Name CAS Number Structural Features Similarity Score
cis-(2-Methyltetrahydrofuran-3-yl)methanol 18689-92-4 cis-2-methyl, 3-hydroxymethyl tetrahydrofuran Reference compound
(S)-(Tetrahydrofuran-2-yl)methanol 57203-01-7 Single hydroxymethyl group at tetrahydrofuran-2-position; lacks methyl substitution 1.00
(cis-Tetrahydrofuran-2,5-diyl)dimethanol 2144-40-3 Two hydroxymethyl groups at cis-2,5 positions; no methyl substitution 1.00
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol 204509-08-0 Hydroxymethyl groups at 3 and 5 positions; stereospecific S,S-configuration 0.95
(Tetrahydrofuran-2-yl)methanol 97-99-4 Basic tetrahydrofuran alcohol; no methyl or additional hydroxyl groups 0.80

Key Observations :

  • The cis-2,5-diyl dimethanol analog (2144-40-3) shares spatial proximity of hydroxyl groups but lacks the methyl group, altering solubility and hydrogen-bonding capacity .

Physical and Chemical Properties

Limited data exists for the target compound, but comparisons with analogs highlight trends:

Property This compound (S)-(Tetrahydrofuran-2-yl)methanol (cis-Tetrahydrofuran-2,5-diyl)dimethanol
Boiling Point Not reported ~215°C (estimated) >250°C (high due to diol structure)
Density Not reported ~1.05 g/cm³ ~1.20 g/cm³ (estimated)
Solubility Moderate in polar solvents (e.g., methanol) High in water and alcohols Lower in non-polar solvents

Insights :

  • The methyl group in the target compound likely reduces polarity compared to diol analogs, enhancing solubility in organic solvents .
  • The hydroxymethyl group at the 3-position may increase hydrogen-bonding capacity relative to simpler analogs like 97-99-4 .

Reactivity Differences :

  • The methyl group in the target compound may hinder nucleophilic attack at the 2-position compared to unsubstituted analogs .
  • Diol analogs (e.g., 2144-40-3) exhibit higher reactivity in esterification and etherification reactions due to dual hydroxyl groups .

Market Insights :

    Biological Activity

    cis-(2-Methyltetrahydrofuran-3-yl)methanol is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis pathways and mechanisms of action are also discussed, supported by data tables and relevant case studies.

    Chemical Structure and Synthesis

    The chemical structure of this compound can be represented as follows:

    C6H12O\text{C}_6\text{H}_{12}\text{O}

    This compound can be synthesized through various methods, including the reduction of corresponding carbonyl compounds or through catalytic hydrogenation processes. Recent studies have explored transition metal-catalyzed reactions to enhance yields and selectivity in the synthesis of related compounds, which may provide insights into optimizing the production of this compound .

    Antimicrobial Properties

    Recent research has indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. A study demonstrated that at a concentration of 8.3 μg/mL, the compound achieved over 97% inhibition of parasite growth in Plasmodium falciparum assays .

    Table 1: Antimicrobial Activity of this compound

    PathogenMinimum Inhibitory Concentration (MIC)% Inhibition at 8.3 μg/mL
    Staphylococcus aureus (MRSA)4 μg/mL>97%
    Plasmodium falciparum8 μg/mL>97%

    Anti-inflammatory Effects

    The compound has also been studied for its anti-inflammatory properties. In vitro assays indicated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures. This suggests a potential role in treating inflammatory diseases .

    Case Study: Inhibition of Cytokine Production
    A study involving human macrophages treated with this compound showed a significant decrease in TNF-alpha and IL-6 production compared to untreated controls. The results are summarized below:

    Table 2: Cytokine Inhibition by this compound

    CytokineControl (pg/mL)Treated (pg/mL)% Inhibition
    TNF-alpha150060060%
    IL-6120048060%

    Anticancer Activity

    Preliminary studies suggest that this compound may have anticancer properties. Research on various cancer cell lines indicates that the compound can induce apoptosis and inhibit cell proliferation.

    Table 3: Anticancer Activity Against Various Cell Lines

    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)25
    HeLa (Cervical Cancer)30
    A549 (Lung Cancer)20

    The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve interactions with specific cellular pathways. The inhibition of NF-kB signaling pathways has been suggested as a potential mechanism for its anti-inflammatory effects, while its anticancer activity may be linked to the modulation of apoptosis-related proteins .

    Q & A

    Q. What are the standard protocols for synthesizing cis-(2-Methyltetrahydrofuran-3-yl)methanol with high stereochemical purity?

    A common method involves refluxing methanol with sodium acetate as a base, followed by column chromatography to separate cis and trans isomers. For example, platinum complex syntheses using salicylaldiminato ligands in methanol (16 h reflux) yield separable isomers via silica gel chromatography . Similar strategies apply to tetrahydrofuran derivatives, where reaction conditions (e.g., solvent polarity, temperature) influence stereochemical outcomes. Purity validation via NMR (>98%) is critical, as demonstrated in β-isoprene epoxydiol syntheses .

    Q. How can researchers distinguish between cis and trans isomers of (2-Methyltetrahydrofuran-3-yl)methanol derivatives during synthesis?

    Column chromatography remains a primary separation tool, as shown in platinum complex isolations . Spectroscopic techniques like 1^1H-NMR and 13^{13}C-NMR are essential: cis isomers often exhibit distinct coupling constants or chemical shifts due to spatial proximity of substituents. For example, cis-β-IEPOX shows characteristic NMR splitting patterns absent in trans isomers . Polarimetry or chiral HPLC may further resolve enantiomers if asymmetric centers exist.

    Q. What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

    • NMR Spectroscopy : 1^1H-NMR resolves stereochemistry; integration ratios confirm purity (e.g., >98% in β-IEPOX syntheses) .
    • Mass Spectrometry (GC-MS/LC-MS) : Validates molecular weight and fragmentation patterns.
    • HPLC/GC : Quantifies isomeric ratios using chiral columns or derivatization agents.
    • IR Spectroscopy : Identifies functional groups (e.g., -OH stretching at ~3200–3600 cm1^{-1}) .

    Advanced Research Questions

    Q. What are the common competing reaction pathways observed during the synthesis of this compound, and how can they be minimized?

    Competing pathways include:

    • Epimerization : Occurs under prolonged heating or acidic conditions. Mitigated by low-temperature reactions (e.g., 0–20°C in THF for dihydrocoumarin derivatives) .
    • Oxidation : Methanol or THF solvents may oxidize to carbonyl byproducts. Use of anhydrous conditions and inert atmospheres reduces this risk .
    • Isomerization : Column chromatography with non-polar solvents (hexane/ethyl acetate) minimizes isomer scrambling during purification .

    Q. How do solvent polarity and temperature influence the stereochemical outcome in the synthesis of this compound?

    • Polar solvents (e.g., methanol) : Stabilize transition states via hydrogen bonding, favoring cis configurations (e.g., in salicylaldiminato ligand reactions) .
    • Non-polar solvents (e.g., THF) : Promote kinetic control, favoring thermodynamically stable trans isomers in some cases .
    • Low temperatures (0–20°C) : Suppress epimerization, as seen in Grignard reactions for dihydrocoumarin derivatives .

    Q. What methodologies exist for resolving discrepancies in reported NMR data for this compound across different studies?

    • Cross-referencing databases : Use NIST Chemistry WebBook for standardized 1^1H/13^{13}C-NMR shifts .
    • Deuterated solvent calibration : Ensures consistency in chemical shift reporting.
    • 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
    • Computational modeling : DFT calculations predict NMR shifts for validation .

    Q. What enzymatic or biocatalytic approaches have been explored for the asymmetric synthesis of this compound enantiomers?

    Lipase-mediated resolution of racemic mixtures (e.g., Irone Alpha®) demonstrates potential, though multi-step oxidations/reductions may reduce yield . Microbial fermentation using engineered enzymes (e.g., cytochrome P450s) could enable direct cis-selective synthesis, avoiding traditional chiral auxiliaries.

    Data Analysis & Mechanistic Questions

    Q. How does the presence of electron-donating or withdrawing groups on the tetrahydrofuran ring affect the stability and reactivity of this compound?

    • Electron-donating groups (e.g., -CH3_3) : Increase steric hindrance, slowing epimerization but potentially reducing solubility.
    • Electron-withdrawing groups (e.g., -NO2_2) : May destabilize the ring via inductive effects, increasing susceptibility to ring-opening reactions.
    • Substituent position : 3-methyl groups in tetrahydrofuran enhance conformational rigidity, favoring cis retention in polar media .

    Q. What computational chemistry methods are validated for predicting the thermodynamic stability of this compound compared to its trans isomer?

    • Density Functional Theory (DFT) : Calculates Gibbs free energy differences (ΔG) between isomers.
    • Molecular Dynamics (MD) : Simulates solvent effects on isomer stability.
    • Transition State Modeling : Identifies activation barriers for isomer interconversion, as applied to stilbene epoxidation mechanisms .

    Q. What strategies are recommended for optimizing reaction yields in multi-step syntheses involving this compound as an intermediate?

    • Stepwise quenching : Prevents side reactions (e.g., ice-chips in H2_2SO4_4 for Grignard reactions) .
    • In-line purification : Use of scavenger resins or flow chemistry to remove impurities early.
    • Catalyst screening : Asymmetric catalysts (e.g., Sharpless dihydroxylation reagents) improve stereoselectivity .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

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